molecular formula C15H23N3O2 B12110757 Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12110757
M. Wt: 277.36 g/mol
InChI Key: IYDQGSACDIYAST-UHFFFAOYSA-N
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Description

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound used as an intermediate in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and biologically active molecules. The compound features a piperazine ring substituted with a pyridinylmethyl group and a tert-butyl ester, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-based compounds. One common method includes the use of N-Boc-piperazine and pyridine-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridinylmethyl group enhances binding affinity and specificity, making the compound effective in various biological assays .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a pyridinylmethyl group, which provides enhanced reactivity and binding properties. This makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical agents .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-(pyridin-3-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h4-6,11H,7-10,12H2,1-3H3

InChI Key

IYDQGSACDIYAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=CC=C2

Origin of Product

United States

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